Norfluoxetine

Beschreibung

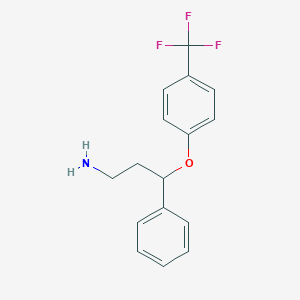

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRCHMSJFFONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866540 | |

| Record name | Norfluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83891-03-6 | |

| Record name | Norfluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfluoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORFLUOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norfluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Norfluoxetine: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), plays a crucial role in the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, pharmacology, and pharmacokinetics. Furthermore, this document outlines detailed experimental protocols for the synthesis and quantification of this compound in biological matrices, and includes visualizations of key biological pathways and experimental workflows to support research and development efforts in the field of psychopharmacology.

Chemical Structure and Identification

This compound, chemically known as 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is the N-desmethylated metabolite of fluoxetine.[1] It possesses a chiral center, existing as (R)- and (S)-enantiomers, with the (S)-enantiomer being the more potent inhibitor of serotonin (B10506) reuptake.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[3] |

| SMILES | C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F[1] |

| InChI | InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2[1] |

| CAS Number | 83891-03-6[1] |

| PubChem CID | 4541[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for formulation development, analytical method design, and pharmacokinetic modeling.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆F₃NO[3] |

| Molecular Weight | 295.30 g/mol [3] |

| Melting Point | 105-108 °C (hydrochloride salt) |

| Boiling Point | 381.1±42.0 °C (Predicted) |

| pKa | Data not readily available |

| LogP | 3.5 (Predicted)[3] |

| Solubility | Water: >4 mg/mL (hydrochloride salt) DMSO: >5 mg/mL Ethanol, Dimethyl Formamide: ~30 mg/mL (hydrochloride salt)[4] |

Pharmacology

Mechanism of Action

This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1] By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[1]

Receptor and Transporter Binding Profile

The pharmacological activity of this compound is defined by its binding affinity to various neurotransmitter transporters and receptors. The S-enantiomer of this compound is a significantly more potent inhibitor of the serotonin transporter than the R-enantiomer.[2]

Table 3: Binding Affinities (Ki) of this compound for Key Transporters

| Transporter | Ki (nM) | Notes |

| Serotonin Transporter (SERT) | 44.7 (racemic) | S-norfluoxetine is approximately 20 times more potent than R-norfluoxetine.[2] |

| Norepinephrine (B1679862) Transporter (NET) | >1000 | This compound has low affinity for the norepinephrine transporter. |

| Dopamine (B1211576) Transporter (DAT) | >1000 | This compound has low affinity for the dopamine transporter. |

Note: Ki values can vary depending on the experimental conditions and tissue source.

Pharmacokinetics

Metabolism

This compound is the primary active metabolite of fluoxetine, formed through N-demethylation in the liver.[2] This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5 being involved.[2][5] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in the plasma concentrations of both fluoxetine and this compound.[2] Both fluoxetine and this compound are also potent inhibitors of CYP2D6.[6]

Half-Life and Excretion

This compound has a significantly longer elimination half-life than its parent compound, fluoxetine. The half-life of this compound can be as long as 16 days after long-term use.[6] This extended half-life contributes to the prolonged therapeutic effect of fluoxetine and necessitates a lengthy washout period when switching to other serotonergic medications.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-demethylation of fluoxetine. While several methods exist, a general laboratory-scale procedure is outlined below.

Objective: To synthesize this compound via N-demethylation of fluoxetine.

Materials:

-

Fluoxetine hydrochloride

-

1-Chloroethyl chloroformate (ACE-Cl)

-

Methanol (B129727) (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Carbamate (B1207046) Formation:

-

Dissolve fluoxetine hydrochloride in dichloromethane (DCM).

-

Add a stoichiometric excess of a non-nucleophilic base (e.g., proton sponge) to neutralize the hydrochloride and then add 1-chloroethyl chloroformate (ACE-Cl) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamate intermediate.

-

-

Methanolysis:

-

Dissolve the crude carbamate intermediate in methanol.

-

Heat the solution at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

-

Work-up and Purification:

-

Dissolve the residue in DCM and wash with a dilute aqueous HCl solution.

-

Basify the aqueous layer with a suitable base (e.g., NaOH) and extract with DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of ammonium (B1175870) hydroxide).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a free base.

-

-

Salt Formation (Optional):

-

Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether).

-

Add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise with stirring to precipitate this compound hydrochloride.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

References

- 1. CAS 83891-03-6: this compound | CymitQuimica [cymitquimica.com]

- 2. ClinPGx [clinpgx.org]

- 3. This compound | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoxetine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoselective Synthesis of Norfluoxetine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Norfluoxetine, the active N-demethylated metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, possesses a chiral center, leading to the existence of two enantiomers: (R)-norfluoxetine and (S)-norfluoxetine. Research has demonstrated that the pharmacological activity of these enantiomers differs significantly, with (S)-norfluoxetine being a more potent inhibitor of serotonin reuptake than its (R)-counterpart.[1] This stereoselectivity in action necessitates the development of efficient and robust methods for the synthesis of enantiomerically pure this compound. This guide provides a detailed overview of the key synthetic strategies, including asymmetric synthesis and chiral resolution, complete with experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of this compound enantiomers can be broadly categorized into two main approaches:

-

Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter during the reaction sequence, often employing chiral catalysts or auxiliaries. Key methods include the Corey-Itsuno reduction and Sharpless asymmetric dihydroxylation.

-

Chiral Resolution: This approach involves the separation of a racemic mixture of this compound or a key precursor into its individual enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis of this compound Enantiomers

Asymmetric synthesis offers an elegant and efficient route to enantiomerically pure this compound by establishing the desired stereochemistry early in the synthetic pathway.

Corey-Itsuno Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst.[2][3][4][5] This method has been successfully applied to the synthesis of (R)-fluoxetine and its key metabolite (R)-norfluoxetine.[6]

Logical Workflow for Corey-Itsuno Reduction in this compound Synthesis:

References

- 1. This compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. synarchive.com [synarchive.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

Norfluoxetine's Interaction with the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). Its principal mechanism of action involves the high-affinity binding to the serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. This guide provides a detailed technical overview of this compound's interaction with SERT, including its binding affinity, reuptake inhibition potency, and the experimental methodologies used to characterize these interactions. Furthermore, it elucidates the downstream signaling consequences of SERT inhibition by this compound. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Core Mechanism of Action at the Serotonin Transporter (SERT)

This compound, like its parent compound fluoxetine, exerts its therapeutic effects by acting as a potent inhibitor of the serotonin transporter (SERT).[1] SERT is a crucial membrane protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. By binding to SERT, this compound blocks this reuptake mechanism, leading to an increased concentration and prolonged availability of serotonin in the synapse. This enhancement of serotonergic activity is believed to be the primary driver of the antidepressant and anxiolytic effects of fluoxetine and this compound.

The interaction of this compound with SERT is stereoselective, with the S-enantiomer of this compound demonstrating significantly higher potency as a serotonin uptake inhibitor compared to the R-enantiomer.[2] In vivo studies have shown that S-norfluoxetine is the primary active N-demethylated metabolite responsible for the sustained and potent inhibition of serotonin uptake.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with the serotonin transporter.

Table 1: Binding Affinity of this compound for the Serotonin Transporter (SERT)

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| S-Norfluoxetine | [3H]Paroxetine | Rat brain | 1.3 | [2] |

| R-Norfluoxetine | [3H]Paroxetine | Rat brain | 26 | [2] |

Table 2: In Vitro Inhibition of Serotonin Uptake by this compound

| Compound | Preparation | IC50 (nM) | Reference |

| S-Norfluoxetine | Rat brain synaptosomes | 14 | [2] |

| R-Norfluoxetine | Rat brain synaptosomes | 308 | [2] |

Table 3: In Vivo Inhibition of Serotonin Uptake by this compound

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| S-Norfluoxetine | Rat | Intraperitoneal | 3 | [2] |

| S-Norfluoxetine | Rat | Subcutaneous | 4.7 | [2] |

| S-Norfluoxetine | Rat | Oral | 9 | [2] |

| R-Norfluoxetine | Rat | Intraperitoneal | >20 | [2] |

Detailed Experimental Protocols

Radioligand Binding Assay for SERT using [3H]Paroxetine

This protocol describes a method to determine the binding affinity (Ki) of this compound for SERT by measuring the displacement of the radiolabeled ligand [3H]paroxetine.

Materials:

-

Tissue Preparation: Rat frontal cortex or cells expressing recombinant SERT.

-

Radioligand: [3H]Paroxetine.

-

Test Compound: this compound (and its enantiomers).

-

Reference Compound: A known high-affinity SERT ligand (e.g., unlabeled paroxetine (B1678475) or citalopram).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat frontal cortex in 10 volumes of ice-cold Assay Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 100-200 µg per assay tube. Protein concentration should be determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add radioligand and membrane preparation to the assay tube.

-

Non-specific Binding: Add radioligand, a high concentration of a competing non-labeled ligand (e.g., 1 µM paroxetine), and the membrane preparation.

-

Displacement: Add radioligand, varying concentrations of this compound, and the membrane preparation.

-

The final assay volume is typically 250-500 µL. The concentration of [3H]paroxetine should be close to its Kd value (approximately 0.1-0.2 nM).

-

Incubate the tubes at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Serotonin Uptake Assay

This protocol outlines a method to determine the functional potency (IC50) of this compound in inhibiting the uptake of radiolabeled serotonin into synaptosomes.

Materials:

-

Tissue Preparation: Rat brain tissue (e.g., cortex or striatum).

-

Radiolabeled Substrate: [3H]Serotonin (5-HT).

-

Test Compound: this compound.

-

Reference Compound: A known potent SERT inhibitor (e.g., fluoxetine or paroxetine).

-

Sucrose Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in 10 volumes of ice-cold Sucrose Buffer using a glass-Teflon homogenizer.[3]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]

-

Collect the supernatant and centrifuge it at 12,500-15,000 x g for 20 minutes at 4°C.[4][5]

-

Resuspend the resulting pellet (the synaptosomal fraction) in KRH Buffer.

-

Determine the protein concentration of the synaptosomal preparation.

-

-

Uptake Assay:

-

In a 96-well plate or microcentrifuge tubes, add the following in triplicate:

-

Total Uptake: Synaptosomal suspension + vehicle.

-

Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective SERT inhibitor (e.g., 10 µM fluoxetine).

-

Test Compound: Synaptosomal suspension + varying concentrations of this compound.

-

-

Pre-incubate the plate/tubes at 37°C for 10-15 minutes.

-

Initiate the uptake reaction by adding [3H]serotonin to each well at a final concentration near its Km for SERT (typically 100-200 nM).

-

Incubate at 37°C for a short period (typically 5-15 minutes) to measure the initial rate of uptake.

-

-

Termination and Filtration:

-

Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

-

Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Key Processes

This compound Binding to the Serotonin Transporter

Caption: this compound binding to the central site of SERT, inhibiting serotonin reuptake.

Experimental Workflow for SERT Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity for SERT.

Signaling Pathway Downstream of SERT Inhibition

Caption: Downstream signaling cascade following SERT inhibition by this compound.

Concluding Remarks

This compound's potent and selective inhibition of the serotonin transporter is a well-established mechanism that underpins its therapeutic efficacy. The stereoselective nature of this interaction, with S-norfluoxetine being the more active enantiomer, is a critical consideration in its pharmacological profile. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other SERT-targeting compounds. A thorough understanding of the molecular interactions and downstream signaling events is paramount for the rational design and development of novel therapeutics for depressive and anxiety disorders. The provided data and methodologies serve as a comprehensive resource for researchers and drug development professionals in this endeavor.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. This compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 5. Isolate Functional Synaptosomes | Thermo Fisher Scientific - UK [thermofisher.com]

Pharmacological Profile of S-Norfluoxetine: A Technical Guide

Introduction

S-norfluoxetine, the S-enantiomer of norfluoxetine, is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875).[1][2] Formed via N-demethylation of its parent compound, S-norfluoxetine exhibits a distinct and potent pharmacological profile that contributes significantly to the overall therapeutic effects and long duration of action of fluoxetine.[3][4] This technical guide provides an in-depth review of the pharmacological properties of S-norfluoxetine, focusing on its binding affinities, functional activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this key metabolite.

Mechanism of Action and Primary Pharmacological Activity

S-norfluoxetine's principal mechanism of action is the potent and selective inhibition of the serotonin (B10506) transporter (SERT).[5][6] By binding to SERT, S-norfluoxetine blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and availability of serotonin in the synapse to interact with postsynaptic receptors. This enhanced serotonergic neurotransmission is the primary basis for its antidepressant effects.

Notably, the pharmacological activity of this compound's enantiomers is markedly different. S-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than its corresponding R-enantiomer, establishing it as the major contributor to the sustained SERT inhibition observed during fluoxetine treatment.[1][3][7][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, functional activity, and metabolic interactions of S-norfluoxetine.

Table 1: Receptor and Transporter Binding Affinities of S-Norfluoxetine

| Target | Ligand/Assay | Species | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | [³H]Paroxetine Binding | Rat | 1.3 | [3] |

| Serotonin Transporter (SERT) | 5-HT Uptake Inhibition | Rat | 14 | [3] |

| 5-HT2C Receptor | [³H]Mesulergine Binding (racemic) | Rat | 203 | [9][10] |

| Cytochrome P450 2D6 (CYP2D6) | Bufuralol 1'-hydroxylation | Human | 310 | [11] |

| Sigma-1 Receptor | (Data for parent compound Fluoxetine) | Rat | 191 - 240 | [12] |

Table 2: In Vitro and In Vivo Functional Activity of S-Norfluoxetine

| Assay Type | Endpoint | Species | Potency (ED50 / IC50 / EC50) | Reference |

| In Vivo | ||||

| p-Chloroamphetamine-induced 5-HT depletion | Antagonism | Rat | 3.8 mg/kg (i.p.) | [13] |

| p-Chloroamphetamine-induced 5-HT depletion | Antagonism | Mouse | 0.82 mg/kg (i.p.) | [13] |

| 5-HT Uptake Inhibition (ex vivo) | Inhibition | Rat | 3.0 mg/kg (i.p.) | [8] |

| In Vitro | ||||

| Voltage-Gated Ca²⁺ Channel Block | Inhibition of Ba²⁺ current | Rat | 20.4 µM | [6][14] |

| T-type Ca²⁺ Channel Block (CaV3.3) | Inhibition of T current (racemic) | Human | 5.0 µM | [1][3] |

| T-type Ca²⁺ Channel Block (CaV3.1) | Inhibition of T current (racemic) | Human | 13.8 µM | [1] |

| T-type Ca²⁺ Channel Block (CaV3.2) | Inhibition of T current (racemic) | Human | 7.0 µM | [1] |

Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway, mechanism of action, and experimental workflows relevant to the pharmacological assessment of S-norfluoxetine.

Secondary Pharmacological Activities

Beyond its primary action at SERT, S-norfluoxetine interacts with other targets, which may contribute to its overall pharmacological profile and side effects.

-

5-HT2C Receptor Antagonism: Racemic this compound is an antagonist at 5-HT2C receptors with a Ki of 203 nM.[9][10] Antagonism of these receptors is known to disinhibit the release of dopamine and norepinephrine in brain regions like the prefrontal cortex.[7] This action may contribute to the therapeutic effects of fluoxetine.

-

Voltage-Gated Calcium Channel Blockade: this compound inhibits voltage-gated calcium channels, particularly T-type channels, with IC50 values in the low micromolar range (e.g., 5.0 µM for CaV3.3).[1][3] This action may be relevant to the anticonvulsant properties observed in animal models and could influence neuronal excitability.[6]

-

Sigma-1 Receptor Affinity: The parent compound, fluoxetine, binds to sigma-1 receptors with moderate affinity (Ki of 191-240 nM).[12] While specific data for S-norfluoxetine is limited, this interaction at sigma-1 receptors is thought to play a role in the neuroprotective and immunomodulatory effects of some SSRIs.[15][16]

Pharmacokinetics and Metabolism

S-norfluoxetine is formed from S-fluoxetine primarily through the action of the cytochrome P450 enzyme CYP2D6.[2] It has a remarkably long elimination half-life, ranging from 4 to 16 days, which is substantially longer than that of fluoxetine itself.[4] This long half-life contributes to the sustained clinical effect and the need for a prolonged washout period after discontinuation of fluoxetine. Furthermore, S-norfluoxetine is a potent competitive inhibitor of CYP2D6 (Ki = 310 nM), contributing to potential drug-drug interactions with other substrates of this enzyme.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological profile. Below are outlines of key experimental protocols used to derive the data presented.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of S-norfluoxetine for SERT, 5-HT2C, and other targets.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target of interest (e.g., rat brain cortex for SERT, rat choroid plexus for 5-HT2C) are homogenized and centrifuged to isolate cell membranes containing the receptors.[17] Protein concentration is determined using a standard method like the BCA assay.

-

Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]Paroxetine for SERT, [³H]Mesulergine for 5-HT2C) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (S-norfluoxetine).[8][9][18]

-

Separation: The reaction is incubated to reach equilibrium. Subsequently, receptor-bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters, which trap the membranes.[18]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a known saturating ligand and is subtracted from total binding to yield specific binding.

-

Data Analysis: The concentration of S-norfluoxetine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[17]

In Vivo Serotonin Reuptake Inhibition (p-Chloroamphetamine Antagonism)

This in vivo assay assesses a compound's ability to block the serotonin transporter in a functional context by preventing the effects of a serotonin-releasing agent and neurotoxin, p-chloroamphetamine (PCA).

Objective: To determine the in vivo potency (ED50) of S-norfluoxetine as a SERT inhibitor.

General Protocol:

-

Animal Model: Male Sprague-Dawley rats or ICR mice are used for the study.[13]

-

Drug Administration: Animals are pre-treated with various doses of S-norfluoxetine (or vehicle) via intraperitoneal (i.p.) injection.

-

PCA Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are administered a dose of PCA, which enters serotonin neurons via SERT and causes a massive depletion of brain serotonin.[13][19]

-

Tissue Collection: Several hours after the PCA challenge, animals are euthanized, and brains are rapidly dissected.

-

Neurochemical Analysis: Brain regions are analyzed for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), content using methods such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The dose of S-norfluoxetine that produces 50% antagonism of the PCA-induced depletion of serotonin (ED50) is calculated. A reduction in 5-HIAA levels is also indicative of SERT inhibition.[13]

Conclusion

S-norfluoxetine is a pharmacologically active metabolite that plays a crucial role in the clinical profile of fluoxetine. Its primary characteristic is its potent and highly selective inhibition of the serotonin transporter, with the S-enantiomer being substantially more active than the R-enantiomer. Additionally, its interactions with other targets, such as the 5-HT2C receptor and voltage-gated calcium channels, as well as its inhibition of CYP2D6, contribute to a complex pharmacological profile. The exceptionally long half-life of S-norfluoxetine is a key factor in the sustained therapeutic action and prolonged washout period associated with fluoxetine therapy. A thorough understanding of these properties is essential for the rational design and development of new CNS-active agents and for managing drug interactions in a clinical setting.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. benchchem.com [benchchem.com]

- 3. T-type calcium channels are inhibited by fluoxetine and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoxetine - Wikipedia [en.wikipedia.org]

- 5. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. This compound and fluoxetine have similar anticonvulsant and Ca2+ channel blocking potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 8. This compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions of selective serotonin reuptake inhibitors with the serotonin 5-HT2c receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Fluoxetine and this compound mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of this compound enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Mechanism by which uptake inhibitors antagonize p-chloroamphetamine-induced depletion of brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Norfluoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875) (Prozac), plays a crucial role in the therapeutic efficacy of its parent drug.[1][2] This technical guide provides an in-depth overview of the discovery, development, pharmacological properties, and analytical methodologies related to this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Discovery and Development

Fluoxetine was developed by Eli Lilly and Company and first entered medical use in 1986.[1] During its preclinical and clinical development, it was discovered that fluoxetine is extensively metabolized in the liver, primarily through N-demethylation, to form this compound.[1][3] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C9 and CYP2C19.[3][4][5]

Notably, this compound is not an inactive byproduct; it is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right, contributing significantly to the long-lasting therapeutic effects of fluoxetine.[1][4] The discovery of this compound's pharmacological activity was a pivotal moment in understanding the overall clinical profile of fluoxetine.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its potent inhibition of the serotonin transporter (SERT) and a remarkably long elimination half-life.

Mechanism of Action

Like its parent compound, this compound's primary mechanism of action is the blockade of the serotonin transporter (SERT).[1][5] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The S-enantiomer of this compound is significantly more potent in inhibiting serotonin reuptake than the R-enantiomer.[4][6]

Pharmacokinetics

A defining characteristic of this compound is its extended elimination half-life, which ranges from 4 to 16 days.[1] This is considerably longer than that of fluoxetine (1-6 days).[1] This prolonged half-life results in the accumulation of this compound in the plasma during chronic fluoxetine administration and contributes to a sustained therapeutic effect even after discontinuation of the parent drug.[1] The metabolism of fluoxetine to this compound is stereoselective, with CYP2D6 preferentially metabolizing S-fluoxetine to S-norfluoxetine.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinities and pharmacokinetic parameters.

Table 1: Receptor and Transporter Binding Affinities (Ki in nM)

| Target | Fluoxetine | This compound |

| SERT | 1 | 19 |

| NET | 660 | 2700 |

| DAT | 4180 | 420 |

| 5-HT2A | 147 | 295 |

| 5-HT2C | 112 | 91 |

Data compiled from Wikipedia.[1]

Table 2: Pharmacokinetic Parameters

| Parameter | Fluoxetine | This compound |

| Elimination Half-Life (acute) | 1-3 days | Not applicable |

| Elimination Half-Life (chronic) | 4-6 days | 4-16 days |

| Primary Metabolizing Enzyme | CYP2D6 | Not applicable |

| Protein Binding | ~94.5% | Not specified |

Data compiled from Dr.Oracle AI and Wikipedia.[1][1]

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Quantification of this compound in Plasma by HPLC-UV

This protocol describes a common method for the analysis of this compound in plasma samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1 mL of plasma, add an internal standard (e.g., clomipramine).[7]

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water and then a mixture of water and methanol to remove interferences.

-

Elute this compound and the internal standard with a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).[8]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.[9]

2. HPLC-UV Analysis

-

Column: C8 or C18 reversed-phase column (e.g., Waters Symmetry C8, 150 mm x 2.1 mm, 5 µm).[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH.[8][9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 226 nm or 227 nm.[10][11]

-

Quantification: Create a calibration curve using known concentrations of this compound. The concentration in the plasma sample is determined by comparing the peak area of this compound to that of the internal standard and interpolating from the calibration curve.

In Vivo Microdialysis for Measuring Extracellular Serotonin

This protocol outlines the procedure for assessing the effect of this compound on serotonin levels in the brain of a living animal.

1. Surgical Preparation

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., frontal cortex or striatum).[12][13]

-

Secure the cannula with dental cement.

-

Allow the animal to recover from surgery.

2. Microdialysis Procedure

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[12]

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).[12]

-

Administer this compound (or fluoxetine) to the animal.

-

Continue collecting dialysate samples to measure changes in extracellular serotonin levels.

3. Serotonin Quantification

-

Analyze the collected dialysate samples using a sensitive analytical technique, typically HPLC with electrochemical detection (HPLC-ECD), which is highly sensitive for monoamines like serotonin.[14][15]

-

The concentration of serotonin in the dialysate is proportional to the extracellular concentration in the brain.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. Pharmacokinetics of Fluoxetine in Rhesus Macaques following Multiple Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. g-standaard.nl [g-standaard.nl]

- 5. ClinPGx [clinpgx.org]

- 6. This compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid quantitation of fluoxetine and this compound in serum by micro-disc solid-phase extraction with high-performance liquid chromatography-ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of fluoxetine and this compound in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. saudijournals.com [saudijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of fluoxetine and its metabolite this compound in serum and brain areas using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Fluoxetine's Action: An In-depth Technical Guide to its Active Metabolite, Norfluoxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), owes a significant portion of its therapeutic efficacy and long-lasting effects to its primary active metabolite, norfluoxetine. This document provides a comprehensive technical overview of this compound, focusing on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize it. Through a detailed examination of its metabolic generation, enantiomeric differences, and interaction with cellular signaling pathways, this guide offers a deeper understanding of this compound's role in the clinical profile of fluoxetine.

Pharmacokinetics of this compound

This compound is formed in the liver through the N-demethylation of fluoxetine, a process primarily mediated by the cytochrome P450 isoenzyme CYP2D6, with some contribution from CYP2C9.[1][2] This metabolic conversion is a critical determinant of the overall pharmacokinetic profile of fluoxetine treatment. This compound itself is a potent inhibitor of CYP2D6.[1]

One of the most notable features of this compound is its exceptionally long elimination half-life, which is significantly longer than that of its parent compound, fluoxetine. This extended half-life contributes to a prolonged pharmacological effect and a reduced incidence of discontinuation symptoms upon cessation of fluoxetine therapy. The pharmacokinetic parameters of racemic this compound and its individual enantiomers are summarized in the tables below.

| Pharmacokinetic Parameter | Value | Reference |

| Half-life (chronic administration) | 16 days | [3] |

| Time to steady-state | Several weeks | [3] |

| Protein Binding | ~94.5% (to albumin and α1-glycoprotein) | [3] |

| Enantiomer | Parameter | Value | Reference |

| S-Norfluoxetine | Plasma Concentration (long-term treatment) | 247 nmol/L (Geometric Mean, 95% CI: 212-287) | [4] |

| R-Norfluoxetine | Plasma Concentration (long-term treatment) | 118 nmol/L (Geometric Mean, 95% CI: 102-137) | [4] |

Pharmacodynamics of this compound

This compound is a potent and selective serotonin reuptake inhibitor (SSRI), acting on the serotonin transporter (SERT) to block the reuptake of serotonin from the synaptic cleft. This action leads to an increase in the extracellular concentration of serotonin, which is believed to be the primary mechanism of its antidepressant effect.

A crucial aspect of this compound's pharmacology is the stereoselectivity of its enantiomers. S-norfluoxetine is significantly more potent at inhibiting serotonin reuptake than R-norfluoxetine.

| Compound | Target | pKi | Ki (nM) | Reference |

| S-Norfluoxetine | SERT (5-HT uptake) | 7.86 | 14 | [3] |

| S-Norfluoxetine | SERT ([3H]paroxetine binding) | 8.88 | 1.3 | [3] |

| R-Norfluoxetine | SERT (5-HT uptake) | - | ~308 (22x less potent than S-enantiomer) | [3] |

| R-Norfluoxetine | SERT ([3H]paroxetine binding) | - | ~26 (20x less potent than S-enantiomer) | [3] |

| Racemic this compound | NET | - | 2700 | [3] |

| Racemic this compound | DAT | - | 420 | [3] |

| Racemic this compound | 5-HT2A Receptor | - | 295 | [3] |

| Racemic this compound | 5-HT2C Receptor | - | 91 | [3] |

Signaling Pathways and Cellular Effects

The therapeutic and adverse effects of this compound extend beyond simple serotonin reuptake inhibition and involve the modulation of various intracellular signaling pathways and cellular processes.

Metabolic Pathway of Fluoxetine to this compound

The conversion of fluoxetine to this compound is a key metabolic step. The following diagram illustrates the primary enzymes involved in this process.

Downstream Signaling Pathways

Chronic administration of fluoxetine, leading to sustained levels of this compound, has been shown to modulate several intracellular signaling cascades implicated in neuroplasticity and cell survival. These include the ERK/MAPK, PI3K/Akt, and CREB/BDNF pathways.[5][6][7][8][9] While much of the research has focused on the parent compound, the prolonged presence and high activity of this compound strongly suggest its involvement in these long-term adaptive changes.

Effects on Microglial Apoptosis

Recent studies have indicated that both fluoxetine and this compound can induce apoptosis in microglia, the resident immune cells of the central nervous system.[10] This effect may contribute to the anti-inflammatory properties of these compounds.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the sensitive and selective quantification of this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 200 µL of human plasma, add an internal standard (e.g., deuterated this compound).

-

Vortex mix and load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

-

Wash the cartridge sequentially with an acidic wash solution (e.g., 0.1 M HCl) and a neutral wash solution (e.g., water/methanol).

-

Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound from endogenous plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 296.1 -> 134.1).

-

Internal Standard: Monitor the corresponding transition for the deuterated analog.

-

-

The following diagram illustrates the general workflow for this analytical method.

In Vitro Assay for Serotonin Transporter (SERT) Inhibition

This protocol describes a common method to determine the inhibitory potency of this compound on the serotonin transporter.

1. Cell Culture

-

Use a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.

-

Culture the cells in appropriate media and conditions until they reach a suitable confluency for the assay.

2. [³H]Serotonin Uptake Assay

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding a solution containing [³H]serotonin.

-

Incubate for a short period (e.g., 5-10 minutes) to allow for serotonin uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]serotonin.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of [³H]serotonin uptake at each concentration of this compound and determine the IC₅₀ value.

Assessment of Microglial Apoptosis

This protocol provides a general framework for investigating the pro-apoptotic effects of this compound on primary microglia.

1. Primary Microglia Culture

-

Isolate primary microglia from the brains of neonatal rodents (e.g., P0-P2 rat or mouse pups).

-

Establish a mixed glial culture and subsequently isolate the microglia by differential adhesion or other purification methods.[11]

-

Plate the purified microglia and allow them to adhere and stabilize.

2. Treatment

-

Treat the microglial cultures with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

3. Apoptosis Assays

-

Caspase-3 Activity Assay:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Fix and permeabilize the treated cells.

-

Use the TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14] This can be visualized by fluorescence microscopy or quantified by flow cytometry.

-

The following diagram outlines the experimental workflow for assessing this compound-induced microglial apoptosis.

Conclusion

This compound is a critical component of fluoxetine's pharmacological profile, contributing significantly to its therapeutic effects and long duration of action. Its potent inhibition of serotonin reuptake, coupled with its extended half-life, ensures sustained serotonergic activity. The stereoselective nature of its enantiomers, with S-norfluoxetine being the more active form, adds another layer of complexity to its pharmacology. Furthermore, emerging evidence suggests that this compound's influence extends to the modulation of key intracellular signaling pathways and cellular processes, such as microglial apoptosis, which may underlie some of its broader therapeutic and adverse effects. A thorough understanding of the multifaceted nature of this compound, as outlined in this guide, is essential for researchers and drug development professionals working to advance the field of psychopharmacology.

References

- 1. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAP kinase activation by fluoxetine and its relation to gene expression in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic Fluoxetine Treatment Induces Brain Region-Specific Upregulation of Genes Associated with BDNF-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluoxetine regulates glucose and lipid metabolism via the PI3K‑AKT signaling pathway in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of Norfluoxetine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in vitro pharmacological overview of the enantiomers of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). A detailed summary of their stereoselective interactions with key central nervous system targets and metabolic enzymes is presented. This document is intended to serve as a resource for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further investigation and drug design.

Introduction

Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine and is metabolized in the liver via N-demethylation to its active metabolite, this compound, which also exists as (R)- and (S)-enantiomers.[1] These metabolites contribute significantly to the overall pharmacological activity and long half-life of fluoxetine. Notably, the enantiomers of this compound exhibit marked differences in their pharmacological profiles, particularly in their potency as serotonin (B10506) reuptake inhibitors.[2] Understanding the in vitro activity of each enantiomer is crucial for elucidating the complex pharmacology of fluoxetine and for the development of more targeted therapeutics. This guide focuses on the in vitro activity of (R)- and (S)-norfluoxetine, summarizing their binding affinities and functional activities at key monoamine transporters and serotonin receptors, as well as their inhibitory effects on major cytochrome P450 (CYP) enzymes.

Quantitative Data Summary

The in vitro activities of (R)- and (S)-norfluoxetine are summarized in the following tables, presenting their binding affinities (Kᵢ) and functional inhibition (IC₅₀) values for various molecular targets.

Table 1: Monoamine Transporter Binding and Uptake Inhibition

| Enantiomer | Target | Assay Type | Value | Units | Reference |

| (S)-Norfluoxetine | Serotonin Transporter (SERT) | [³H]Paroxetine Binding | 1.3 | nM (Kᵢ) | [3] |

| Serotonin Transporter (SERT) | Serotonin Uptake Inhibition | 14 | nM (Kᵢ) | [3] | |

| (R)-Norfluoxetine | Serotonin Transporter (SERT) | [³H]Paroxetine Binding | 26 | nM (Kᵢ) | [3] |

| Serotonin Transporter (SERT) | Serotonin Uptake Inhibition | 308 | nM (Kᵢ) | [3] | |

| (S)-Norfluoxetine | Norepinephrine (B1679862) Transporter (NET) | [³H]Tomoxetine Binding | >1000 | nM (Kᵢ) | [3] |

| (R)-Norfluoxetine | Norepinephrine Transporter (NET) | [³H]Tomoxetine Binding | >1000 | nM (Kᵢ) | [3] |

Table 2: Serotonin 5-HT₂C Receptor Binding

| Enantiomer | Target | Assay Type | Value | Units | Reference |

| (S)-Norfluoxetine | 5-HT₂C Receptor | [³H]Mesulergine Binding | 203 | nM (Kᵢ) | [4] |

| (R)-Norfluoxetine | 5-HT₂C Receptor | [³H]Mesulergine Binding | 203 | nM (Kᵢ) | [4] |

Note: The available data suggests that both enantiomers have similar affinity for the 5-HT₂C receptor and act as antagonists.[4]

Table 3: Cytochrome P450 (CYP) Enzyme Inhibition

| Enantiomer | Enzyme | Value (Kᵢ) | Units | Reference |

| (S)-Norfluoxetine | CYP2D6 | 0.31 | µM | [5] |

| CYP2C19 | 7 | µM (Kᵢ, TDI) | [6] | |

| CYP3A4 | - | - | [6] | |

| (R)-Norfluoxetine | CYP2D6 | 1.48 | µM | [5] |

| CYP2C19 | - | - | [6] | |

| CYP3A4 | 8 | µM (Kᵢ, TDI) | [6] |

TDI: Time-Dependent Inhibition

Experimental Protocols

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound enantiomers to the serotonin transporter.

Materials:

-

Rat brain cortical tissue

-

[³H]Paroxetine (specific activity ~20-25 Ci/mmol)

-

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Non-specific binding control: 10 µM Fluoxetine

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation: Rat brain cortices are homogenized in ice-cold sucrose (B13894) buffer (0.32 M). The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptosomes. The pellet is washed and resuspended in the incubation buffer.

-

Binding Reaction: In triplicate, assay tubes are prepared containing the synaptosomal preparation, [³H]paroxetine (final concentration ~0.1-0.2 nM), and varying concentrations of the this compound enantiomers.

-

Non-specific Binding: A set of tubes containing 10 µM fluoxetine is included to determine non-specific binding.

-

Incubation: The reaction mixtures are incubated at 25°C for 60 minutes.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to separate bound from free radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Objective: To determine the binding affinity (Kᵢ) of this compound enantiomers to the norepinephrine transporter.

Materials:

-

HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET)

-

[³H]Nisoxetine (specific activity ~70-90 Ci/mmol)[7]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[7]

-

Non-specific binding control: 10 µM Desipramine[7]

-

Glass fiber filters (e.g., Whatman GF/B)[7]

-

Scintillation cocktail[7]

-

Liquid scintillation counter[7]

Procedure:

-

Cell Membrane Preparation: Cells expressing hNET are harvested, homogenized, and centrifuged to prepare a membrane fraction.[7] The protein concentration is determined using a standard protein assay.

-

Binding Reaction: In a 96-well microplate, the cell membrane preparation (20-40 µg of protein) is incubated with [³H]nisoxetine (final concentration ~1 nM) and varying concentrations of the test compounds in triplicate.[7]

-

Non-specific Binding: A set of wells containing 10 µM desipramine (B1205290) is used to determine non-specific binding.[7]

-

Incubation: The plate is incubated at 4°C for 2-3 hours.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer.[7]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]

-

Data Analysis: The IC₅₀ and Kᵢ values are calculated as described for the SERT binding assay.

Neurotransmitter Uptake Assay

Objective: To determine the functional inhibitory potency (IC₅₀) of this compound enantiomers on serotonin uptake.

Materials:

-

Rat brain synaptosomes (prepared as described in 3.1.1)

-

[³H]Serotonin (5-HT)

-

Krebs-Ringer phosphate (B84403) (KRP) buffer

-

Selective uptake inhibitors for defining non-specific uptake (e.g., a high concentration of fluoxetine for SERT)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Freshly prepared synaptosomes are resuspended in KRP buffer.

-

Pre-incubation: The synaptosomal suspension is pre-incubated with varying concentrations of the this compound enantiomers for 10-15 minutes at 37°C.

-

Uptake Initiation: The uptake reaction is initiated by the addition of [³H]5-HT at a final concentration near its Kₘ value.

-

Incubation: The incubation is carried out for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRP buffer.

-

Quantification: The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.

5-HT₂C Receptor Functional Assay (Phosphoinositide Hydrolysis)

Objective: To assess the functional activity (antagonism) of this compound enantiomers at the 5-HT₂C receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT₂C receptor

-

myo-[³H]inositol

-

Serum- and inositol-free DMEM

-

Agonist: Serotonin (5-HT)

-

Assay buffer containing LiCl (to inhibit inositol (B14025) monophosphate degradation)

-

Anion-exchange chromatography columns

-

Scintillation counter

Procedure:

-

Cell Labeling: Cells are incubated in serum- and inositol-free medium containing myo-[³H]inositol for 16-24 hours to label the cellular phosphoinositide pools.[8][9]

-

Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of the this compound enantiomers for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of serotonin (e.g., the EC₅₀ concentration) for 30 minutes at 37°C.[8]

-

Extraction of Inositol Phosphates: The reaction is terminated, and the radiolabeled inositol monophosphates are extracted.

-

Separation and Quantification: The inositol monophosphates are isolated by anion-exchange chromatography and quantified by scintillation counting.[8]

-

Data Analysis: The ability of the this compound enantiomers to inhibit the serotonin-stimulated accumulation of inositol monophosphates is determined, and the IC₅₀ value is calculated.

CYP450 Inhibition Assays

Objective: To determine the inhibitory potential (Kᵢ) of this compound enantiomers on major CYP enzymes.

General Procedure:

-

Incubation Mixture: Human liver microsomes (HLMs) or recombinant human CYP enzymes are incubated with a specific probe substrate, an NADPH-generating system, and varying concentrations of the this compound enantiomer in a phosphate buffer (pH 7.4).

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: The reaction is initiated by the addition of the NADPH-generating system.

-

Incubation: The reaction is allowed to proceed for a time within the linear range of product formation.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Analysis: The formation of the specific metabolite is quantified using HPLC or LC-MS/MS.

-

Data Analysis: The Kᵢ value is determined using appropriate kinetic models (e.g., competitive, non-competitive, or mixed inhibition). For time-dependent inhibition, a pre-incubation step with the inhibitor and NADPH is included before the addition of the substrate.

Specific Probe Substrates:

-

CYP2D6: Bufuralol (B1668043) (monitored for the formation of 1'-hydroxybufuralol).[10][11]

-

CYP2C19: (S)-mephenytoin (monitored for the formation of 4'-hydroxy-mephenytoin).

-

CYP3A4: Midazolam (monitored for the formation of 1'-hydroxy-midazolam).[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key experimental workflows and the signaling pathway relevant to the 5-HT₂C receptor.

Discussion

The in vitro data clearly demonstrate a significant stereoselectivity in the activity of this compound enantiomers. (S)-norfluoxetine is a potent inhibitor of the serotonin transporter, with a binding affinity and uptake inhibition potency that are approximately 20-fold greater than those of (R)-norfluoxetine.[3] This pronounced difference suggests that (S)-norfluoxetine is the primary contributor to the sustained serotonin reuptake inhibition observed following fluoxetine administration. In contrast, both enantiomers are weak inhibitors of the norepinephrine transporter.

At the 5-HT₂C receptor, both enantiomers exhibit similar, moderate affinity and act as antagonists.[4] This activity may contribute to some of the side effects or therapeutic actions of fluoxetine, but the similar potency of the enantiomers suggests this is not a point of significant stereoselectivity.

The inhibition of CYP enzymes also shows stereoselectivity. (S)-norfluoxetine is a more potent inhibitor of CYP2D6 than (R)-norfluoxetine.[5] Conversely, (R)-norfluoxetine is a time-dependent inhibitor of CYP3A4, while (S)-norfluoxetine is not.[6] (S)-norfluoxetine is also a time-dependent inhibitor of CYP2C19.[6] These differential effects on drug-metabolizing enzymes have important implications for potential drug-drug interactions.

Conclusion

The enantiomers of this compound possess distinct in vitro pharmacological profiles. The superior potency of (S)-norfluoxetine at the serotonin transporter underscores its importance in the therapeutic efficacy of fluoxetine. The stereoselective inhibition of CYP enzymes by the this compound enantiomers highlights the complexity of fluoxetine's drug-drug interaction profile. The data and protocols presented in this guide provide a valuable resource for researchers investigating the pharmacology of fluoxetine and its metabolites and for those engaged in the design of novel serotonergic agents.

References

- 1. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinity of Norfluoxetine for Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875).[1] Like its parent compound, this compound is a potent inhibitor of the serotonin transporter (SERT), contributing significantly to the therapeutic effects of fluoxetine.[2][3][4] Beyond its action on SERT, this compound exhibits a distinct pharmacological profile with varying affinities for different serotonin (5-HT) receptor subtypes. Understanding this binding profile is crucial for elucidating the full spectrum of its pharmacological effects, including both therapeutic actions and potential side effects.

This technical guide provides an in-depth overview of the binding affinity of this compound for a range of serotonin receptors. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Data Presentation: this compound Binding Affinity for Serotonin Receptors

The following table summarizes the in vitro binding affinities (Ki values) of this compound for various human serotonin receptor subtypes. The data has been compiled from multiple sources and experimental conditions may vary.

| Receptor Subtype | Ki (nM) | Comments |

| 5-HT1A | Negligible affinity / High (14.0 +/- 2.8) | Reports vary, with some indicating negligible affinity while another suggests a Ki in the low nanomolar range.[4][5] |

| 5-HT2A | ~4669 | This compound shows significantly lower affinity for 5-HT2A receptors compared to 5-HT2C receptors.[6][7] |

| 5-HT2B | >10,000 | This compound has a very low affinity for the 5-HT2B receptor.[8] |

| 5-HT2C | 203 | This compound displays a notable affinity for the 5-HT2C receptor and acts as an antagonist.[6] |

| Serotonin Transporter (SERT) | S-Norfluoxetine: 1.3, R-Norfluoxetine: 26 | The S-enantiomer of this compound is a potent inhibitor of SERT, while the R-enantiomer is significantly less potent.[3] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.[9][10] A common approach is the competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

-

Test Compound: this compound

-

Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human serotonin receptor of interest (e.g., from HEK293 or CHO cells).[11]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]mesulergine for 5-HT2C receptors).[11]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.[8]

-

Non-specific Binding Ligand: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., 10 µM mianserin (B1677119) or ketanserin (B1673593) for 5-HT2C).[11]

-

96-well Plates: For incubation of assay components.[12]

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.[12]

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[12]

-

Scintillation Vials and Fluid: For quantification of radioactivity.[13]

-

Liquid Scintillation Counter: To measure the amount of bound radioligand.[13]

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell pellets or membranes on ice.

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh buffer and centrifuge again.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).[12]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding ligand.

-

Competition Binding: Add cell membranes, radioligand, and varying concentrations of this compound.[13]

-

-

Incubation:

-

Termination and Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Quantification:

-